3-Nitrophthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Phthalocyanines:

-NP serves as a vital building block for synthesizing phthalocyanines, a class of organic compounds with remarkable properties. Phthalocyanines possess applications in various fields, including:

- Catalysis: They act as efficient catalysts in various chemical reactions, accelerating reaction rates and improving selectivity .

- Chemical Sensors: Their ability to interact with specific molecules makes them valuable components in chemical sensors for detecting various chemicals and pollutants .

- Dyes and Pigments: Phthalocyanines exhibit vibrant colors and high stability, making them ideal for applications in dyes and pigments for textiles, paints, and plastics .

- Other Applications: Phthalocyanines also find use in gas sensors, electrochromic displays, batteries, and even as potential cancer treatment agents through photodynamic therapy .

Material Science Research:

The structural and electronic properties of 3-NP itself are also of interest in material science research. Studies have explored its potential applications in areas like:

- Organic Electronics: The unique electronic properties of 3-NP make it a candidate material for organic electronic devices like solar cells and organic light-emitting diodes (OLEDs) .

- Crystal Engineering: Studies investigate the crystal structure and packing arrangement of 3-NP to understand crystal engineering principles and potentially design new materials with desired properties .

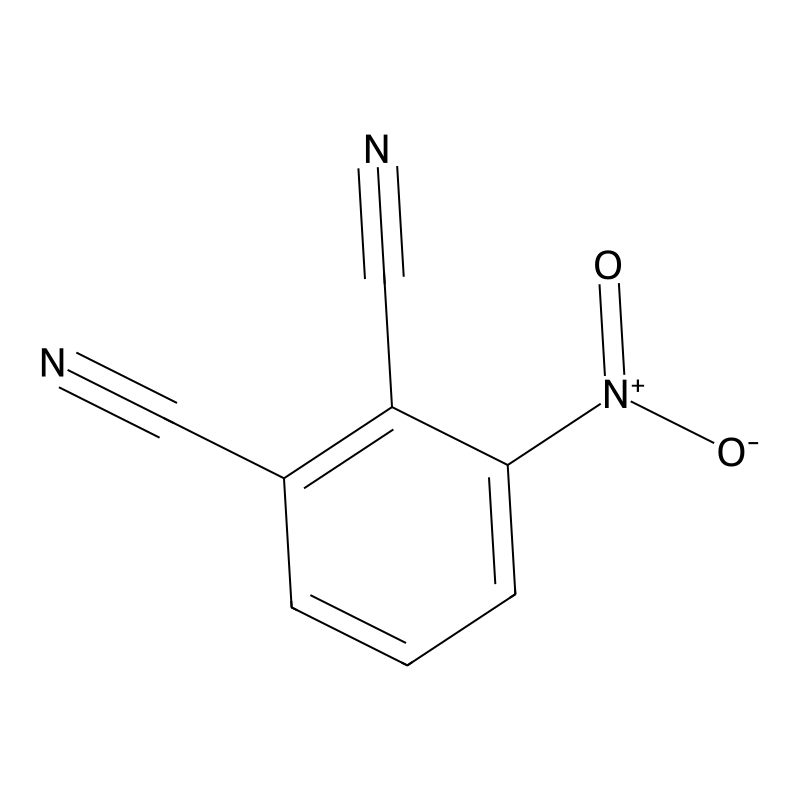

3-Nitrophthalonitrile is an organic compound with the molecular formula C₈H₃N₃O₂ and a chemical structure characterized by two cyano groups and one nitro group attached to a phthalic framework. Its systematic name reflects its functional groups, indicating the presence of both nitro and nitrile functionalities. The compound is known for its high reactivity, making it a valuable intermediate in various chemical syntheses and applications in biological research.

- Nucleophilic Substitution: The nitrile groups can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in coupling reactions.

- Cyclization Reactions: It can react with other compounds to form heterocycles, which are important in pharmaceutical chemistry.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 3-nitrophthalonitrile exhibits biological activity, particularly as a dye in biological assays. It has been studied for its potential use in staining techniques and as an intermediate in the synthesis of pharmaceuticals. Its toxicity profile suggests that it may have harmful effects if ingested or if it comes into contact with skin, necessitating careful handling during laboratory work .

Several methods have been developed for synthesizing 3-nitrophthalonitrile:

- Nitration of Phthalonitrile: Phthalonitrile can be nitrated using concentrated nitric acid, introducing the nitro group at the appropriate position.

- Refluxing with Nitrating Agents: A mixture of phthalic anhydride and sodium nitrite can be refluxed to yield 3-nitrophthalonitrile.

- Electrophilic Aromatic Substitution: This method involves treating phthalic compounds with nitronium ions generated from nitric acid and sulfuric acid.

These methods provide efficient routes to obtain 3-nitrophthalonitrile with varying yields depending on the conditions used.

3-Nitrophthalonitrile serves multiple applications across different fields:

- Dye Production: It is utilized as an intermediate in synthesizing various organic dyes and pigments due to its chromophoric properties.

- Pharmaceuticals: The compound is significant in drug development as a precursor for synthesizing biologically active molecules.

- Chemical Research: Its reactivity makes it a useful reagent in organic synthesis, particularly in developing new compounds.

These applications underscore its importance in both industrial and research contexts .

Several compounds share structural similarities with 3-nitrophthalonitrile, including:

- Phthalonitrile: Lacks the nitro group but shares similar reactivity due to the presence of cyano groups.

- 4-Nitrophthalonitrile: Similar structure but differs in the position of the nitro group, affecting its reactivity and applications.

- 2-Nitrophthalonitrile: Another positional isomer that may exhibit different biological activities and chemical properties.

Comparison TableCompound Structure Characteristics Unique Properties 3-Nitrophthalonitrile Nitro group at position 3 High reactivity; used in dye synthesis Phthalonitrile No nitro group Base structure; less reactive 4-Nitrophthalonitrile Nitro group at position 4 Different reactivity; potential uses 2-Nitrophthalonitrile Nitro group at position 2 Varies in biological activity

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Nitrophthalonitrile | Nitro group at position 3 | High reactivity; used in dye synthesis |

| Phthalonitrile | No nitro group | Base structure; less reactive |

| 4-Nitrophthalonitrile | Nitro group at position 4 | Different reactivity; potential uses |

| 2-Nitrophthalonitrile | Nitro group at position 2 | Varies in biological activity |

This comparison illustrates how the positioning of functional groups affects the properties and applications of these compounds, highlighting the uniqueness of 3-nitrophthalonitrile within this class of chemicals.

The development of 3-nitrophthalonitrile synthesis emerged from early investigations into phthalocyanine precursors during the mid-20th century. The compound was first synthesized through systematic nitration studies of phthalic acid derivatives, with researchers seeking to create versatile intermediates for macrocyclic compound preparation. The synthesis pathway was established through nitration of phthalimide at position 3, followed by formation of 3-nitrophthalamide, and subsequent dehydration using thionyl chloride in N,N-dimethylformamide to yield the target compound. This synthetic route represented a significant advancement in the field, as it provided access to a previously difficult-to-obtain regioisomer that offered unique reactivity patterns compared to its 4-nitro counterpart.

Early synthetic methodologies required careful optimization of reaction conditions, with researchers discovering that the nucleophilic aromatic substitution reactions at the 3-position proceeded more slowly than corresponding reactions at the 4-position due to steric hindrance factors. The development of efficient synthetic protocols for 3-nitrophthalonitrile enabled systematic structure-property relationship studies, allowing chemists to make direct comparisons with 4-nitrophthalonitrile derivatives and establish the unique characteristics of this positional isomer. The historical significance of this compound became particularly evident as researchers began exploring its applications in phthalocyanine synthesis, where the specific substitution pattern provided access to novel macrocyclic structures with enhanced properties.

Chemical Significance in Organic Synthesis

3-Nitrophthalonitrile exhibits remarkable chemical versatility as an intermediate in organic synthesis, characterized by its dual reactive centers that enable diverse transformation pathways. The compound serves as a key building block for creating complex aromatic systems through nucleophilic aromatic substitution reactions, where the nitro group acts as an excellent leaving group under appropriate conditions. Research has demonstrated that the compound undergoes facile reactions with various nucleophiles, including alcohols, phenols, and amines, to produce substituted phthalonitrile derivatives that serve as precursors for advanced materials.

The solubility characteristics of 3-nitrophthalonitrile have been extensively studied across twelve different solvents, revealing important insights for synthetic applications. The compound demonstrates highest solubility in N-methyl-pyrrolidone, followed by acetone and ethyl acetate, with solubility increasing proportionally with temperature across all tested solvents. These solubility data are crucial for optimizing reaction conditions and developing efficient purification protocols in large-scale synthetic applications.

| Solvent | Solubility Order | Temperature Dependence |

|---|---|---|

| N-methyl-pyrrolidone | Highest | Positive correlation |

| Acetone | Second highest | Positive correlation |

| Ethyl acetate | Third highest | Positive correlation |

| Ethylene glycol | Fourth highest | Positive correlation |

| Water | Lowest | Positive correlation |

The compound's physical properties, including a melting point range of 162-165°C and crystalline structure, make it suitable for various synthetic applications requiring thermal stability. Nuclear magnetic resonance studies have confirmed the compound's structural integrity and provided detailed spectroscopic fingerprints for identification and purity assessment. The presence of both electron-withdrawing groups on the aromatic ring creates a highly activated system for nucleophilic substitution reactions, making it an excellent synthetic intermediate for creating functionalized aromatic compounds.

Role in Phthalocyanine Chemistry

3-Nitrophthalonitrile occupies a central position in phthalocyanine chemistry as a versatile precursor for synthesizing both metal-free and metallophthalocyanine complexes with unique substitution patterns. The compound enables access to non-peripherally substituted phthalocyanines through cyclotetramerization reactions, providing materials with distinct electronic and optical properties compared to peripherally substituted analogs. Research has demonstrated that phthalocyanines derived from 3-nitrophthalonitrile exhibit bathochromic shifts in their electronic absorption spectra, with Q-band absorptions appearing at longer wavelengths due to the specific substitution pattern.

The synthesis of tetra-substituted phthalocyanines from 3-nitrophthalonitrile derivatives has been extensively investigated, with studies showing successful preparation of zinc, cobalt, and nickel complexes. These metallophthalocyanines demonstrate enhanced thermal stability, with decomposition temperatures exceeding 300°C, making them suitable for high-temperature applications. The electronic absorption spectra of these compounds show characteristic intense Q-band absorptions, with zinc phthalocyanine derivatives exhibiting bands around 690-751 nanometers depending on the specific substituents and solvent environment.

Recent advances in phthalocyanine synthesis have utilized 3-nitrophthalonitrile in click chemistry approaches, enabling the preparation of glycoconjugated phthalocyanines with improved water solubility and reduced aggregation properties. These developments have opened new avenues for biological applications, particularly in photodynamic therapy where water-soluble, non-aggregating phthalocyanines are essential for effective cellular uptake and photosensitizing activity. The compound has also been employed in creating bisphthalonitrile precursors for synthesizing side-strapped phthalocyanines with unique structural features.

| Metal Complex | Q-band Absorption (nm) | Thermal Stability (°C) | Solubility Enhancement |

|---|---|---|---|

| Zinc | 690-751 | >300 | Water-soluble derivatives |

| Nickel | 690 | >309 | Organic solvents |

| Cobalt | Similar range | >300 | Variable |

The strategic importance of 3-nitrophthalonitrile in phthalocyanine chemistry extends to its role in creating materials for solar cell applications and fluorescent dye synthesis. The compound's ability to undergo nucleophilic aromatic substitution reactions enables the introduction of various functional groups that modulate the electronic properties of resulting phthalocyanines. This versatility has made it an essential component in research focused on developing next-generation materials for energy conversion, catalysis, and biological imaging applications.

Systematic Nomenclature and Molecular Formula

3-Nitrophthalonitrile represents a substituted phthalonitrile derivative with established systematic nomenclature recognized across multiple chemical databases and regulatory frameworks [1] [2] [3]. The compound is officially designated as 3-nitrobenzene-1,2-dicarbonitrile according to International Union of Pure and Applied Chemistry nomenclature standards [4]. Alternative systematic names include 1,2-benzenedicarbonitrile, 3-nitro- and 3-nitro-1,2-benzenedicarbonitrile, reflecting the substitution pattern on the benzene ring [1] [3] [5].

The molecular formula of 3-nitrophthalonitrile is C₈H₃N₃O₂, corresponding to a molecular weight of 173.13 daltons [1] [2] [3] [6]. The compound maintains a Chemical Abstracts Service registry number of 51762-67-5, facilitating unambiguous identification in chemical literature and commercial databases [1] [2] [3]. The molecular structure consists of a benzene ring bearing two cyano groups at the 1,2-positions and a nitro group at the 3-position [1] [4].

The compound exhibits several recognized synonyms including 2,3-dicyanonitrobenzene, 1,2-dicyano-3-nitrobenzene, and 3-nitrophthalodinitrile [3] [7] [5]. These alternative names reflect different systematic approaches to describing the substitution pattern and functional group arrangement within the molecular framework [1] [3].

| Property | Value | Reference Database |

|---|---|---|

| Molecular Formula | C₈H₃N₃O₂ | PubChem, ChemSpider, Sigma-Aldrich |

| Molecular Weight | 173.13 g/mol | Multiple Commercial Sources |

| Chemical Abstracts Service Number | 51762-67-5 | Chemical Registration |

| Beilstein Reference | 2263686 | Beilstein Database |

| MDL Number | MFCD00191558 | Acros Organics |

Crystallographic Data and Conformational Isomerism

Comprehensive crystallographic analysis reveals that 3-nitrophthalonitrile crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [8] [9]. The unit cell parameters are precisely determined as a = 6.2575(5) Å, b = 8.8306(8) Å, c = 28.326(2) Å with Z = 8, indicating eight molecules per unit cell [8] [9]. The asymmetric unit contains two independent molecules, designated with Cambridge Crystallographic Data Centre number 1440852 [8] [9].

Detailed structural analysis demonstrates that the carbon-nitrogen triple bond lengths for the cyano groups are 1.149 Å and 1.091 Å according to X-ray crystallographic data, compared to theoretical calculations yielding 1.153 Å and 1.154 Å using Density Functional Theory with B3LYP method and 6-311G(d,p) basis set [8] [9]. These values align with typical carbon-nitrogen triple bond lengths of approximately 1.16 Å [8] [9].

The nitro group exhibits characteristic bond lengths with N₃-O₁ and N₃-O₂ distances of 1.213 Å and 1.216 Å experimentally, compared to theoretical values of 1.219 Å and 1.220 Å respectively [8] [9]. Bond angles N₁-C₇-C₂ and N₂-C₈-C₃ measure 174.6° and 175.9° experimentally, with corresponding theoretical values of 172.1° and 178.5° [8] [9].

Conformational analysis indicates that the nitro group is not perfectly coplanar with the benzene ring plane, demonstrating a slight tilting orientation [10]. This non-coplanar arrangement results from crystal packing forces that lock the nitro group orientation, with the corresponding angle between benzene ring and nitro group plane normals measuring 11.22° [10]. One oxygen atom is positioned 0.163 Å below the benzene ring plane while the second oxygen atom is located 0.253 Å above the plane [10].

| Crystallographic Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁ | - |

| Unit Cell a | 6.2575(5) Å | - |

| Unit Cell b | 8.8306(8) Å | - |

| Unit Cell c | 28.326(2) Å | - |

| C≡N Bond Length 1 | 1.149 Å | 1.153 Å |

| C≡N Bond Length 2 | 1.091 Å | 1.154 Å |

| N-O Bond Length 1 | 1.213 Å | 1.219 Å |

| N-O Bond Length 2 | 1.216 Å | 1.220 Å |

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-nitrophthalonitrile through both proton and carbon-13 methodologies [8] [9]. Carbon-13 Nuclear Magnetic Resonance chemical shift values span the range of 149.40-111.45 parts per million experimentally, with corresponding theoretical calculations using Gauge-Independent Atomic Orbital method yielding 159.84-117.09 parts per million [8] [9].

The C₁ carbon atom, positioned adjacent to the nitro group, exhibits the highest chemical shift values in both experimental and theoretical analyses due to the electron-withdrawing effect of the nitro substituent [8] [9]. Aromatic carbon atoms C₄, C₅, and C₆ display chemical shift values characteristic of aromatic ring carbons, ranging from 139.13-130.22 parts per million experimentally and 148.80-137.22 parts per million theoretically [8] [9].

Proton Nuclear Magnetic Resonance analysis reveals chemical shift values of 8.66-8.13 parts per million experimentally and 8.96-8.26 parts per million theoretically for aromatic hydrogen atoms H₄, H₅, and H₆ [8] [9]. These values align with established literature ranges of 6.0-8.5 parts per million for aromatic protons [8] [9]. The downfield chemical shifts reflect the combined deshielding effects of the electron-withdrawing cyano and nitro groups [8] [9].

Nuclear Magnetic Resonance spectra were recorded in dimethyl sulfoxide-d₆ solvent, providing optimal resolution for structural characterization [11]. The spectral data demonstrate excellent correlation between experimental and theoretical predictions, validating the computational methodology employed [8] [9].

| Nucleus | Experimental Range (ppm) | Theoretical Range (ppm) |

|---|---|---|

| ¹³C | 149.40-111.45 | 159.84-117.09 |

| ¹H (Aromatic) | 8.66-8.13 | 8.96-8.26 |

| ¹³C (Aromatic Ring) | 139.13-130.22 | 148.80-137.22 |

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that enable definitive identification of functional groups within 3-nitrophthalonitrile [8] [9]. The carbon-hydrogen stretching vibrations appear in the 3080-2878 cm⁻¹ region experimentally, with theoretical calculations predicting 3109-3096 cm⁻¹ [8] [9]. These frequencies correspond to aromatic carbon-hydrogen stretching modes typically observed in the 3100-3000 cm⁻¹ region [8] [9].

The carbon-nitrogen triple bond stretching vibration, characteristic of the phthalonitrile moiety, is observed at 2238 cm⁻¹ experimentally and 2274 cm⁻¹ theoretically [8] [9]. These values align with literature reports for similar phthalonitrile compounds, which typically exhibit this vibration around 2232-2237 cm⁻¹ [8] [9]. The intensity and position of this band serve as diagnostic markers for nitrile functional group identification [12].

Nitro group stretching vibrations manifest at 1539 cm⁻¹ in the experimental infrared spectrum and 1562 cm⁻¹ in theoretical calculations [8] [9]. These frequencies fall within the established literature range of 1505-1565 cm⁻¹ for nitro compounds, confirming the presence and electronic environment of the nitro substituent [8] [9].

Carbon-hydrogen in-plane scissoring, rocking, and out-of-plane bending vibrations associated with the phthalonitrile framework appear at 1447-767 cm⁻¹ experimentally and 1425-813 cm⁻¹ theoretically [8] [9]. Ring breathing, deformation in-plane, and out-of-plane modes are observed in the lower frequency region of 802-431 cm⁻¹ experimentally and 813-424 cm⁻¹ theoretically [8] [9].

Raman spectroscopy provides complementary vibrational information through different selection rules compared to infrared spectroscopy [13] [14]. The technique proves particularly valuable for analyzing aromatic compounds and identifying symmetric vibrations that may be weak or absent in infrared spectra [13] [14]. Raman spectroscopy enables detection of carbon-carbon stretching modes and ring vibrations that characterize the aromatic framework [13] [14].

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

|---|---|---|

| C-H Stretching | 3080-2878 | 3109-3096 |

| C≡N Stretching | 2238 | 2274 |

| NO₂ Stretching | 1539 | 1562 |

| C-H Bending | 1447-767 | 1425-813 |

| Ring Modes | 802-431 | 813-424 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-nitrophthalonitrile reveals characteristic fragmentation pathways that enable structural elucidation and compound identification [15] [16] [17]. The molecular ion peak appears at mass-to-charge ratio 173, corresponding to the intact molecular formula C₈H₃N₃O₂ [1] [3]. Aromatic nitro compounds typically exhibit more stable molecular ions compared to aliphatic analogs due to resonance stabilization [16] [18].

Primary fragmentation pathways involve loss of nitric oxide (30 daltons) and nitrogen dioxide (46 daltons) from the molecular ion [16] [17] [19]. The loss of nitric oxide produces a fragment ion at mass-to-charge ratio 143, while nitrogen dioxide elimination yields a fragment at mass-to-charge ratio 127 [16] [17]. These fragmentation patterns are characteristic of nitro-containing aromatic compounds and provide diagnostic information for structural confirmation [16] [17].

Secondary fragmentation involves the remaining aromatic framework following nitro group loss [15] [18]. The benzene ring portion can undergo further fragmentation to produce characteristic aromatic fragments at mass-to-charge ratios 77 (benzene cation radical), 51 (resulting from acetylene loss), and other typical aromatic fragmentation products [15] [18] [20].

Nitrile functional groups contribute to fragmentation through loss of hydrogen cyanide (27 daltons) and cyanide radical (26 daltons) [15]. These losses are frequently observed in aromatic nitriles and provide additional structural confirmation [15]. The McLafferty rearrangement may also occur in nitrile compounds of appropriate structure, though this is less prominent in aromatic systems [15].

The fragmentation efficiency and relative intensities of product ions depend on collision energy and instrumental parameters [17] [19]. Detection limits for characteristic fragments range from 1.2 to 5 times the limit of quantification, indicating good sensitivity for structural analysis applications [19].

| Fragment Ion (m/z) | Loss from Molecular Ion | Structural Significance |

|---|---|---|

| 173 | - | Molecular ion |

| 143 | -30 (NO) | Nitric oxide loss |

| 127 | -46 (NO₂) | Nitrogen dioxide loss |

| 146 | -27 (HCN) | Hydrogen cyanide loss |

| 147 | -26 (CN) | Cyanide radical loss |

| 77 | -96 | Benzene fragment |

| 51 | -122 | Aromatic rearrangement |

3-Nitrophthalonitrile exhibits well-defined thermal characteristics that are fundamental to its handling and processing. The compound demonstrates a melting point range of 162-165°C [1] [2] [3] [4], which has been consistently reported across multiple sources and confirmed through differential scanning calorimetry analysis. This melting point represents the primary phase transition from solid to liquid state under standard atmospheric conditions.

The thermal stability of 3-Nitrophthalonitrile extends up to approximately 300°C, at which point thermal decomposition begins [5]. Thermogravimetric analysis studies have shown that the compound maintains its structural integrity throughout a wide temperature range, making it suitable for various synthetic applications that require elevated temperatures. The decomposition onset temperature of 300°C provides a significant safety margin for most chemical processing operations [5].

The compound's predicted boiling point of 386.1±37.0°C [1] has been calculated using the Joback method, indicating that under normal atmospheric pressure, 3-Nitrophthalonitrile would transition to the vapor phase at this temperature. However, practical observations suggest that thermal decomposition occurs before reaching this theoretical boiling point.

Phase behavior studies reveal that 3-Nitrophthalonitrile exists as a white to light yellow to green powder or crystalline solid at room temperature [3] [4] [6]. The compound maintains its solid state across a broad temperature range, from ambient conditions up to its melting point, demonstrating excellent thermal stability for storage and handling purposes.

The physical appearance can vary from white to light yellow to green, depending on purity and storage conditions [3] [4]. This color variation does not significantly affect the compound's chemical properties but may indicate different levels of impurities or oxidation states.

Solubility Profiling in Neat and Mixed Solvents

Comprehensive solubility studies of 3-Nitrophthalonitrile have been conducted across twelve different pure solvents over the temperature range of 278.15 to 323.15 K under ambient pressure [7] [8] [9]. These investigations provide detailed insights into the compound's dissolution behavior and solvent interactions.

The mole fraction solubility of 3-Nitrophthalonitrile demonstrates a clear temperature dependence, increasing consistently with rising temperature across all tested solvents [7] [8]. The solubility order from highest to lowest has been established as: N-methyl-pyrrolidone > acetone > ethyl acetate > ethylene glycol > methanol > ethanol > toluene > n-propanol > isopropanol > n-butanol > isobutanol > water [7] [8] [9].

N-methyl-pyrrolidone exhibits the highest dissolving capacity for 3-Nitrophthalonitrile [7] [8], making it an excellent solvent for applications requiring high solute concentrations. This exceptional solubility is attributed to the strong dipole-dipole interactions between the polar nitro group and the pyrrolidone ring system.

Acetone and ethyl acetate demonstrate very high solubility [7] [8], positioning them as practical solvents for synthetic applications. These aprotic polar solvents effectively solvate the compound through dipole interactions with the nitrile and nitro functional groups.

Alcoholic solvents including methanol, ethanol, and the various propanols and butanols show moderate to low solubility [7] [8]. The solubility decreases with increasing alkyl chain length, reflecting the reduced polarity and increased steric hindrance of longer-chain alcohols.

Water demonstrates the lowest solubility [7] [8] [6], confirming the compound's hydrophobic nature. The poor water solubility is attributed to the aromatic ring system and the lack of hydrogen bonding donors in the molecule structure.

The compound is specifically noted as being soluble in methanol and insoluble in water [1] [3] [4] [6], which aligns with the comprehensive solubility ranking studies. This selective solubility profile is crucial for purification processes and reaction medium selection.

Thermodynamic Parameters

Enthalpy of Fusion and Vaporization

The thermodynamic properties of 3-Nitrophthalonitrile have been determined through both experimental measurements and theoretical calculations. The enthalpy of fusion has been experimentally determined to be 19.20 kJ/mol [10], representing the energy required to convert the compound from solid to liquid phase at its melting point.

The enthalpy of vaporization has been calculated using the Joback method as 74.55 kJ/mol [10] [11]. This value represents the energy required for the phase transition from liquid to vapor state. An alternative source reports the enthalpy of vaporization as 63.5 kJ/mol [11], indicating some variation in calculated values depending on the methodology employed.

These enthalpy values provide important insights into the intermolecular forces present in 3-Nitrophthalonitrile. The relatively moderate enthalpy of fusion suggests that the compound forms moderately strong crystal lattice structures, while the higher enthalpy of vaporization indicates significant intermolecular attractions in the liquid phase.

The triple point temperature has been calculated as 435.55 K [10], providing information about the compound's phase equilibrium under specific pressure conditions. This temperature represents the point where solid, liquid, and vapor phases coexist in equilibrium.

Activity Coefficients in Solution

Activity coefficients and related thermodynamic mixing properties have been extensively studied for 3-Nitrophthalonitrile in various solvent systems [7] [8] [9]. These parameters are essential for understanding molecular interactions and predicting phase behavior in multicomponent systems.

The activity coefficients at infinite dilution have been derived for all twelve studied solvents [7] [8]. These coefficients demonstrate the strength of solute-solvent interactions and provide insights into the molecular-level behavior of 3-Nitrophthalonitrile in different chemical environments.

Reduced excess enthalpy values have been calculated for binary mixtures [7] [8], indicating the energetic favorability of mixing processes. These values are temperature-dependent and provide information about the enthalpy changes upon dissolution.

Mixing properties including excess Gibbs energy have been determined [7] [8]. The negative excess Gibbs energy values indicate that mixing is thermodynamically favorable, while positive mixing enthalpy values suggest that the dissolution process is endothermic in nature.

The Wilson model, modified Apelblat equation, λh equation, and NRTL model have all been successfully applied to correlate the solubility data [7] [8] [9]. Among these models, the modified Apelblat equation demonstrated the best performance with the lowest relative average deviation values [7] [8]. The maximum root-mean-square deviation reported was 11.75 × 10⁻⁴ and the maximum relative average deviation was 9.26 × 10⁻² [7] [8].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard